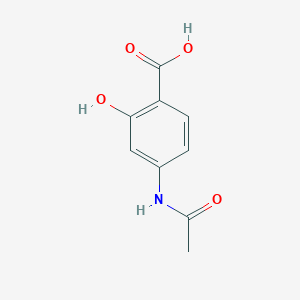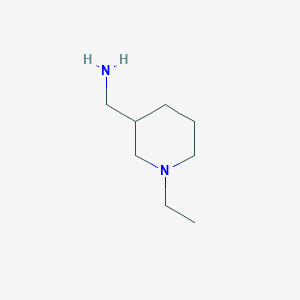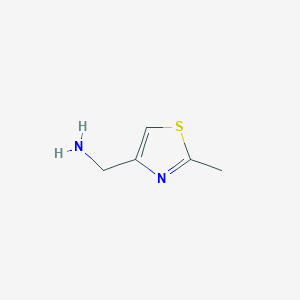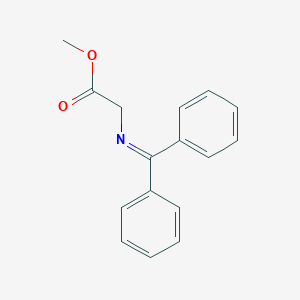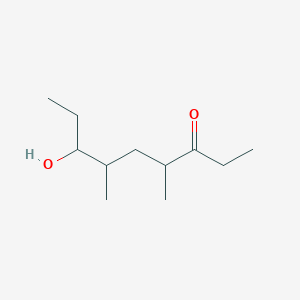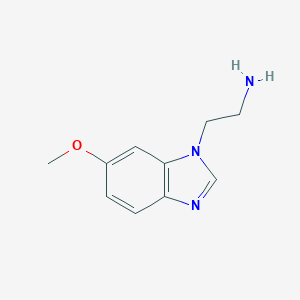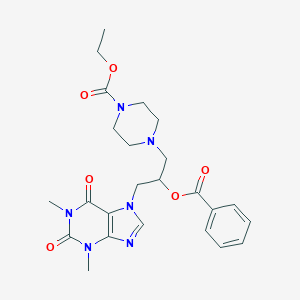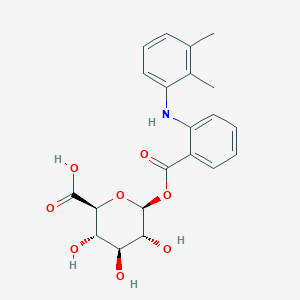
单辛脂
描述
Monocaprylin is a fatty acid derived from lauric acid, and is a widely used laboratory reagent. It is used in a variety of applications, including synthesis of fatty acids, lipids, and other compounds, as well as in biochemical and physiological studies. Monocaprylin is a versatile and widely used reagent, and has a number of advantages and limitations for lab experiments. In
科学研究应用
食品保鲜: 单辛脂可有效抑制青霉属的生长,从而防止新鲜出炉的面包至少 14 天内变质 (Buňková 等人,2010)。它还可以减少法兰克福香肠中的单核细胞增生李斯特菌数量,尤其是在与乙酸结合使用时,而不会影响其气味或颜色 (Garcia 等人,2007)。此外,单辛脂已被证明可以抑制牛奶和乳制品中的单核细胞增生李斯特菌和大肠杆菌 O157:H7 (Nair 等人,2004).
抗菌特性: 单辛脂对多种病原体表现出抗菌特性。它可以灭活常见的乳腺炎病原体,有可能替代或辅助抗生素治疗牛乳腺炎 (Nair 等人,2005)。它对阪崎肠杆菌和恶臭肠杆菌也显示出有效性 (Marounek 等人,2018),并对大肠杆菌和金黄色葡萄球菌表现出抗菌活性 (Wang 等人,2018).
医疗保健应用: 单辛脂可用作杀菌剂,以预防沙眼衣原体的性传播 (Bergsson 等人,1998)。此外,它有可能灭活复原婴儿配方奶粉中的阪崎肠杆菌,这有助于减少其在配方奶粉中的含量 (Nair 等人,2004).
纺织工业: 单辛脂可有效杀死纺织材料上的细菌菌株和病原微生物,减少潜在危险微生物的生长 (Vltavská 等人,2012).
其他应用: 它表现出广谱抗菌特性,包括抗菌、抗真菌、抗寄生虫和抗病毒活性 (Maheswari & Revathi, 2017).
作用机制
Target of Action
Monocaprylin, a monoglyceride of caprylic acid, primarily targets a variety of foodborne pathogenic and spoilage microorganisms . These include bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . The compound’s antimicrobial activity makes it a potential alternative for food preservation .
Mode of Action
Monocaprylin interacts with the cell membranes of the targeted microorganisms . It integrates into the liquid disordered phase of the membrane, leading to an abrupt increase in mass and hydration . This integration disrupts the membrane integrity, causing leakage of cellular contents . The compound’s action results in increased membrane fluidity and phase boundary defects .
Biochemical Pathways
The primary biochemical pathway affected by monocaprylin is the integrity of the microbial cell membrane . By disrupting the membrane, monocaprylin inhibits the normal functioning of the cell, leading to cell death . The sensitivity of cells to monocaprylin depends on the lipid composition, fluidity, and curvature of the membrane .
Pharmacokinetics
It’s known that monocaprylin exhibits excellent antibacterial activity, suggesting effective bioavailability
Result of Action
The primary result of monocaprylin’s action is the inhibition of growth and eventual death of targeted microorganisms . For instance, monocaprylin reduces all five pathogens (Strep. agalactiae, Strep. dysgalactiae, Strep. uberis, Staph. aureus, and E. coli) by >5.0 log cfu/mL after 6 h of incubation .
Action Environment
The action of monocaprylin can be influenced by environmental factors. It’s worth noting that monocaprylin is generally regarded as safe (GRAS) and can function both as an emulsifier and as a preservative in food , suggesting its stability in various environments.
安全和危害
未来方向
生化分析
Biochemical Properties
Monocaprylin interacts with various biomolecules in biochemical reactions. For instance, it has been observed to inhibit a variety of foodborne pathogenic and spoilage microorganisms . The nature of these interactions could be attributed to weak chemical bonds such as hydrogen bonds, van der Waals force, or hydrophobic interactions .
Cellular Effects
Monocaprylin has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus . This suggests that Monocaprylin may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monocaprylin have been observed to change over time. For instance, differential scanning calorimetry (DSC) studies have reported the melting and crystallization behavior of Monocaprylin . This information can provide insights into the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Monocaprylin at different dosages in animal models have not been extensively studied. Given its antimicrobial properties, it is plausible that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, which could influence its localization or accumulation .
属性
IUPAC Name |
2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNMLVSPCDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048383 | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502-54-5, 26402-26-6 | |
| Record name | Glyceryl 1-monooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1-caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin component A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




